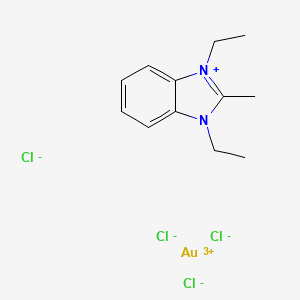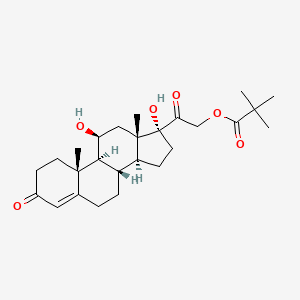
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a chemical compound with the molecular formula C20H28N2O4S. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a sulfonyl group attached to a decanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The ethoxy group is introduced via an ethylation reaction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization and chromatography are crucial for obtaining high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(8-methoxy-5-quinolylsulfonyl)aziridine: Similar structure but with a methoxy group instead of an ethoxy group.
N-isobutyl decanamide: Structurally related but lacks the quinoline ring.
Uniqueness
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to its combination of a quinoline ring with an ethoxy group and a sulfonyl group attached to a decanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
97658-06-5 |
|---|---|
Molekularformel |
C21H30N2O4S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-(8-ethoxyquinolin-5-yl)sulfonyldecanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-3-5-6-7-8-9-10-13-20(24)23-28(25,26)19-15-14-18(27-4-2)21-17(19)12-11-16-22-21/h11-12,14-16H,3-10,13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
PCZDTHHOBRIYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
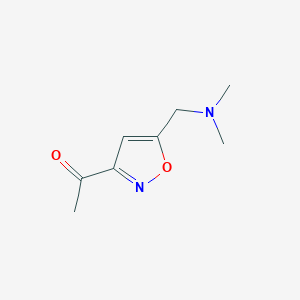

![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
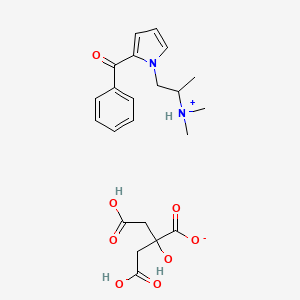
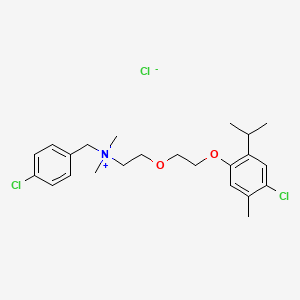
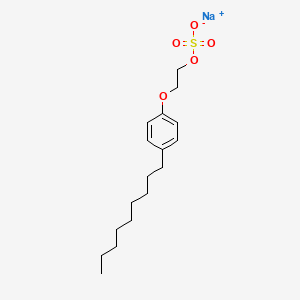
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
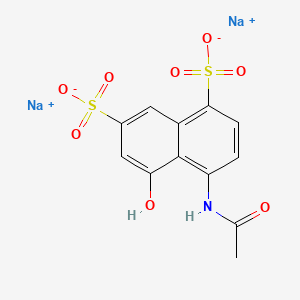

![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
